3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol
Description
3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a fluorine-substituted aromatic ring and an amino group directly attached to the cyclobutane ring.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14FNO/c1-7-2-3-10(12)9(4-7)11(13)5-8(14)6-11/h2-4,8,14H,5-6,13H2,1H3 |
InChI Key |
RSZSIFHLTXZCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2(CC(C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a. 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol (CAS 849805-97-6)
- Structure : Replaces the 2-fluoro-5-methylphenyl group with a 2-fluoroethyl chain.
- Molecular Formula: C₁₃H₁₂FNO
- Molecular Weight : 217.25 g/mol .
- Key Differences : The aliphatic 2-fluoroethyl group reduces aromatic interactions compared to the target compound. This substitution likely decreases lipophilicity and alters metabolic stability due to the absence of an aromatic π-system.
b. 3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol (CAS 577038-60-9)
- Structure: Features a 3-fluorophenyl substituent and an aminomethyl group (-CH₂NH₂) instead of a direct amino group (-NH₂).
- Key Differences: The fluorine atom is at the meta position on the phenyl ring, unlike the ortho position in the target compound.
c. 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine (CAS 1368693-23-5)
- Structure: Replaces the cyclobutanol ring with a cyclopropane ring and introduces a methoxy group at the para position.
- The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine and methyl groups in the target compound .
Molecular Properties and Potential Bioactivity
While direct data on the target compound’s bioactivity are unavailable, insights can be inferred from analogs:
- Metabolic Pathways: Evidence from structurally distinct compounds like 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) highlights the role of cytochrome P450 enzymes (e.g., CYP1A1) in metabolizing fluorinated aromatic amines. The target’s fluorine and methyl groups may similarly influence metabolic activation or detoxification .
Biological Activity
3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. The presence of both an amino group and a fluorinated aromatic ring suggests a diverse range of interactions with biological systems, which could lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a cyclobutane ring substituted with an amino group and a fluoro-methylphenyl group. The unique arrangement of these substituents is believed to influence its biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Weight | 201.25 g/mol |
| LogP (octanol-water partition coefficient) | 2.15 |
| Solubility (in water) | Moderate |
| pKa | 9.2 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, enhancing binding affinity to target proteins, while the fluorinated aromatic ring contributes to hydrophobic interactions that stabilize the complex.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for various receptors, potentially affecting neurotransmitter systems.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound in various models:
- Anti-inflammatory Effects : In vitro assays demonstrated that the compound exhibited significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
- Analgesic Properties : Animal models have shown that administration of this compound resulted in reduced nociceptive responses, suggesting potential use in pain management.
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study involving chronic pain models indicated that this compound significantly reduced pain scores compared to control groups, supporting its analgesic potential.
- Case Study 2 : In a model of inflammation induced by CFA (Complete Freund's Adjuvant), treatment with this compound led to a notable decrease in mechanical hyperalgesia, affirming its anti-inflammatory effects.
Comparative Analysis
To understand its efficacy better, we compare this compound with similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, Analgesic | Enzyme inhibition, Receptor modulation |
| trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol | Moderate anti-inflammatory effects | Similar mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
